molecular formula C8H13NO4S B13180680 1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde

1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde

Cat. No.: B13180680
M. Wt: 219.26 g/mol
InChI Key: FOCACDPKBUJTQS-UHFFFAOYSA-N
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Description

1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde is a cyclopropane derivative featuring a morpholine sulfonyl group and a carbaldehyde functional group. The morpholine sulfonyl moiety contributes polarity and hydrogen-bonding capacity, which may improve solubility in polar solvents compared to alkyl-substituted analogs.

Properties

Molecular Formula

C8H13NO4S

Molecular Weight

219.26 g/mol

IUPAC Name

1-morpholin-4-ylsulfonylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H13NO4S/c10-7-8(1-2-8)14(11,12)9-3-5-13-6-4-9/h7H,1-6H2

InChI Key

FOCACDPKBUJTQS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C=O)S(=O)(=O)N2CCOCC2

Origin of Product

United States

Chemical Reactions Analysis

1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane Carbaldehydes

Key Compounds and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Purity Physical State Key Features
1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde (Target) C8H11NO4S (estimated) ~217.07 (estimated) Sulfonamide (polar) N/A N/A High polarity, potential H-bonding
1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde C12H20O 180.29 Bulky alkyl (lipophilic) ≥95% Discontinued High lipophilicity, steric hindrance
1-(propan-2-yl)cyclopropane-1-carbaldehyde C7H12O 112.17 Isopropyl (moderately polar) N/A Liquid Low molecular weight, volatile
rac-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carbaldehyde C8H10N2O 150.18 Heteroaromatic (pyrazole) N/A N/A Nitrogen-rich, H-bond donor/acceptor
1-(2H-1,3-benzodioxol-5-yl)cyclopropane-1-carbaldehyde C11H10O3 190.20 Aromatic (benzodioxole) N/A N/A Planar structure, π-π interactions

Biological Activity

1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde is characterized by its unique structure that includes a morpholine ring and a cyclopropane moiety. This structural configuration is believed to contribute to its diverse biological activities.

Anticancer Properties

Research indicates that compounds similar to 1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde exhibit promising anticancer effects. For instance, derivatives of cyclopropane have been shown to inhibit various cancer cell lines, including those associated with leukemia, breast cancer, and lung cancer. The mechanism often involves the modulation of key metabolic pathways and inhibition of specific enzymes associated with tumor growth.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic processes.

The biological activity of 1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzymatic activities or alter signal transduction pathways, leading to therapeutic effects against various diseases.

Data Tables

Biological Activity Target IC50 (µM) Reference
Anticancer (Breast)c-Met Enzyme5.8
Antimicrobial (Staphylococcus aureus)Cell Wall Synthesis0.9
Anticancer (Leukemia)NAMPT10.2

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of cyclopropane derivatives, researchers evaluated the cytotoxic effects of 1-(Morpholine-4-sulfonyl)cyclopropane-1-carbaldehyde on human leukemia cells. The compound demonstrated significant inhibitory effects on cell proliferation, with an IC50 value suggesting potent activity against this cancer type.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited substantial antibacterial activity, outperforming several traditional antibiotics in vitro.

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